molecular formula C14H10ClIO B3023700 4-Chloro-3'-iodo-3-methylbenzophenone CAS No. 951891-20-6

4-Chloro-3'-iodo-3-methylbenzophenone

Cat. No.: B3023700
CAS No.: 951891-20-6
M. Wt: 356.58 g/mol
InChI Key: YRVXHCVTXALYMX-UHFFFAOYSA-N
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Description

Contextualization of Benzophenone (B1666685) Derivatives in Organic Synthesis and Functional Materials

The benzophenone framework is a cornerstone in organic synthesis, valued as a versatile building block for constructing more complex molecular architectures. nih.gov In photochemistry, benzophenone and its derivatives are renowned for their use as photoinitiators. Upon exposure to UV light, they can abstract a proton from a suitable donor, generating radicals that initiate polymerization processes essential for UV-curable coatings, inks, and adhesives. researchgate.net This property is critical in industries requiring rapid and efficient curing of materials.

Beyond their role as photoinitiators, benzophenone derivatives are integral to the development of functional materials. They have been investigated for applications in organic light-emitting diodes (OLEDs) and as UV absorbers to prevent photodegradation in plastics and coatings. researchgate.netnih.gov The inherent thermal stability and tunable electronic properties of the benzophenone core make it an attractive component for advanced polymers and other high-performance materials. nih.gov Furthermore, the scaffold is prevalent in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov

Significance of Halogenated and Alkyl-Substituted Benzophenones in Contemporary Chemistry

The introduction of halogen and alkyl substituents onto the benzophenone skeleton dramatically expands its functional diversity. Halogenation, the process of incorporating atoms like chlorine, bromine, or iodine, is a powerful strategy in both materials science and drug discovery. mt.com Halogens can alter the electronic nature of the aromatic rings, influence molecular conformation, and increase lipophilicity, which can enhance biological uptake and activity. nih.gov Moreover, the presence of different halogens can provide sites for regioselective cross-coupling reactions, enabling the synthesis of complex, multifunctional molecules. beilstein-journals.org The ability of halogens to participate in halogen bonding—a directional non-covalent interaction—is increasingly exploited in crystal engineering and the design of supramolecular materials. nih.govacs.org

Alkyl groups, such as the methyl group, also play a crucial role in modifying the properties of benzophenones. They can influence the molecule's solubility, steric profile, and electronic properties through inductive effects. researchgate.net In medicinal chemistry, methyl groups can modulate metabolic stability and binding affinity to biological targets. In materials science, they can affect the packing of molecules in the solid state and the physical properties of polymers. The strategic placement of both halogen and alkyl substituents allows for precise control over the molecule's characteristics, enabling the design of compounds tailored for specific applications. researchgate.netmdpi.com

Research Imperatives and Scope for 4-Chloro-3'-iodo-3-methylbenzophenone

The specific compound, this compound, stands as a molecule of significant research interest, primarily due to the unique combination of its substituents. While extensive dedicated studies on this exact molecule are not widely documented in public literature, its structural features suggest several compelling avenues for future investigation. This compound is a multi-functionalized benzophenone, incorporating a chloro, an iodo, and a methyl group distributed across its two phenyl rings.

The primary research imperative for this compound lies in its potential as a versatile synthetic intermediate. The differential reactivity of the C-Cl and C-I bonds is of particular significance. The carbon-iodine bond is generally more reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the more robust carbon-chlorine bond. This reactivity difference allows for selective, stepwise functionalization, making the molecule an ideal platform for the controlled synthesis of complex, highly substituted diaryl ketones or other intricate molecular frameworks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-methylphenyl)-(3-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c1-9-7-11(5-6-13(9)15)14(17)10-3-2-4-12(16)8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVXHCVTXALYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236009
Record name (4-Chloro-3-methylphenyl)(3-iodophenyl)methanone
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Molecular Weight

356.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-20-6
Record name (4-Chloro-3-methylphenyl)(3-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-20-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-methylphenyl)(3-iodophenyl)methanone
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Strategic Synthesis of 4 Chloro 3 Iodo 3 Methylbenzophenone

Retrosynthetic Analysis and Key Disconnections for Asymmetric Benzophenones

The cornerstone of a logical synthesis plan is a thorough retrosynthetic analysis. For asymmetric benzophenones like 4-Chloro-3'-iodo-3-methylbenzophenone, the most logical and convergent disconnection occurs at the carbon-carbon bond of the carbonyl group. This disconnection points towards a Friedel-Crafts acylation reaction as the key bond-forming step.

This retrosynthetic approach simplifies the target molecule into two primary synthons: an electrophilic acylium ion derived from a 4-chloro-3-methylbenzoyl moiety and a nucleophilic 3-iodoaryl species. The corresponding chemical equivalents for these synthons are a 4-chloro-3-methylbenzoyl halide and a 3-iodo-substituted aromatic compound, respectively. This strategy is advantageous as it allows for the independent synthesis and functionalization of the two aromatic rings before their convergent coupling, thereby maximizing efficiency and minimizing the potential for isomeric impurities.

Target MoleculeKey DisconnectionSynthonsPrecursors
This compoundCarbonyl C-C bond4-Chloro-3-methylbenzoyl cation and 3-Iodoaryl anion4-Chloro-3-methylbenzoyl halide and 3-Iodotoluene (B1205562)

Precursor Synthesis and Functional Group Interconversions for Target Moieties

The successful execution of the convergent synthesis hinges on the efficient preparation of the two key precursors: the 4-chloro-3-methylbenzoyl halide and the 3-iodoaryl compound.

Synthesis of 4-Chloro-3-methylbenzoyl Halide Derivatives

The synthesis of 4-chloro-3-methylbenzoyl halide, typically the chloride for its optimal reactivity and stability, begins with the corresponding carboxylic acid. 4-Chloro-3-methylbenzoic acid is a readily available starting material or can be synthesized from 4-chloro-3-methyltoluene through oxidation of the methyl group. quora.comquora.com

The conversion of the carboxylic acid to the acyl chloride is a standard and well-established transformation in organic synthesis. chemguide.co.ukwikipedia.orglibretexts.org Several reagents can be employed for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common. google.comresearchgate.net

Table of Common Reagents for Acyl Chloride Formation

Reagent Byproducts Advantages
Thionyl chloride (SOCl₂) SO₂(g), HCl(g) Gaseous byproducts are easily removed.
Oxalyl chloride ((COCl)₂) CO(g), CO₂(g), HCl(g) Milder conditions, also produces gaseous byproducts.

The reaction is typically carried out in an inert solvent, and the progress can be monitored by the cessation of gas evolution. Subsequent removal of the solvent and excess reagent under reduced pressure yields the crude acyl chloride, which can often be used in the next step without further purification.

Synthesis of 3-Iodoaryl Precursors (e.g., 3-Iodotoluene derivatives)

The synthesis of the 3-iodoaryl precursor, specifically 3-iodotoluene, can be efficiently achieved from 3-methylaniline (m-toluidine) through a Sandmeyer-type reaction. tpu.ruorganic-chemistry.orgthieme-connect.de This classical and reliable method involves two main steps: diazotization of the primary aromatic amine followed by the introduction of the iodo group.

The diazotization is performed by treating 3-methylaniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. organic-chemistry.org

The subsequent iodination is achieved by adding a solution of potassium iodide (KI) to the diazonium salt solution. The diazonium group is an excellent leaving group (N₂ gas), facilitating the substitution by the iodide nucleophile. acs.org This reaction is generally high-yielding and provides a clean route to aryl iodides. researchgate.net

General Steps for the Synthesis of 3-Iodotoluene via Diazotization

Step Reagents Conditions
Diazotization 3-Methylaniline, NaNO₂, HCl(aq) 0-5 °C

Direct Carbon-Carbon Bond Formation Methodologies

With both precursors in hand, the final and crucial step is the formation of the carbon-carbon bond between the two aromatic rings to construct the benzophenone (B1666685) core.

Advanced Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is the method of choice for this transformation. jove.commasterorganicchemistry.comyoutube.com It involves the electrophilic aromatic substitution of the 3-iodotoluene with the acylium ion generated from 4-chloro-3-methylbenzoyl chloride.

A key aspect of a successful Friedel-Crafts acylation is the choice of the catalytic system. Strong Lewis acids are typically required to facilitate the formation of the highly reactive acylium ion from the acyl chloride. wikipedia.org

Table of Common Lewis Acid Catalysts for Friedel-Crafts Acylation

Catalyst Activity Considerations
Aluminum chloride (AlCl₃) High Stoichiometric amounts are often required due to complexation with the product ketone. wikipedia.org
Ferric chloride (FeCl₃) Moderate Can be a more cost-effective and environmentally benign alternative to AlCl₃. beilstein-journals.org

For the acylation of 3-iodotoluene with 4-chloro-3-methylbenzoyl chloride, a stoichiometric amount of a strong Lewis acid like aluminum chloride is generally necessary. The reaction is typically conducted in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂), at temperatures ranging from 0 °C to room temperature. chemguide.co.ukgoogle.com

The reaction proceeds via the formation of a complex between the acyl chloride and the Lewis acid, which then generates the acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of 3-iodotoluene. The regioselectivity of the acylation on 3-iodotoluene is directed by the methyl group (ortho, para-directing) and the iodo group (ortho, para-directing but deactivating). The incoming acyl group is expected to add primarily at the position para to the methyl group and ortho to the iodo group, due to steric hindrance at the other ortho position to the methyl group.

The reaction is typically quenched by the addition of water or dilute acid to decompose the catalyst-ketone complex and liberate the final product, this compound. jove.com Purification is then carried out using standard techniques such as recrystallization or column chromatography.

In recent years, efforts have been made to develop more environmentally friendly and reusable catalysts for Friedel-Crafts acylations, including solid acid catalysts and ionic liquids, to circumvent the issues associated with the use of stoichiometric amounts of corrosive Lewis acids. beilstein-journals.org

Regioselectivity Control and Isomeric Product Profiles

The Friedel-Crafts acylation represents a traditional and direct method for the formation of diaryl ketones. The synthesis of this compound via this route would involve the reaction of 3-iodotoluene with 4-chloro-3-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). However, a primary challenge in this approach is controlling the regioselectivity of the acylation on the 3-iodotoluene ring.

The directing effects of the substituents on the aromatic ring play a crucial role in determining the isomeric product distribution. In 3-iodotoluene, the methyl group is an ortho-, para-directing activator, while the iodine atom is a deactivating ortho-, para-director. The interplay of these electronic and steric effects governs the position of the incoming acyl group.

Research on the acylation of m-iodotoluene has shown that the major products arise from substitution at the positions most activated by the methyl group and least hindered sterically. organic-synthesis.com The acylation tends to occur at the 2-, 4-, and 6-positions relative to the methyl group. Specifically, for the benzoylation of m-iodotoluene, the observed order of reactivity for the different positions is 4- > 2- > 6-. organic-synthesis.com

This suggests that the reaction of 3-iodotoluene with 4-chloro-3-methylbenzoyl chloride would yield a mixture of isomers. The primary and desired product would be this compound, resulting from acylation at the 4-position of 3-iodotoluene. However, isomeric impurities are expected, including:

(4-Chloro-3-methylphenyl)(2-iodo-5-methylphenyl)methanone (from acylation at the 6-position)

(4-Chloro-3-methylphenyl)(4-iodo-3-methylphenyl)methanone (from acylation at the 2-position)

The relative ratios of these isomers are influenced by reaction conditions such as temperature, solvent, and the nature of the Lewis acid catalyst. organic-synthesis.com Lower temperatures generally favor the kinetically controlled product, while higher temperatures can lead to thermodynamic product distribution, potentially through isomer rearrangement. nih.gov

Isomeric ProductPosition of Acylation on 3-IodotolueneExpected Relative Abundance
This compound4-positionMajor
(4-Chloro-3-methylphenyl)(2-iodo-5-methylphenyl)methanone6-positionMinor
(4-Chloro-3-methylphenyl)(4-iodo-3-methylphenyl)methanone2-positionMinor

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers a powerful toolkit of transition metal-catalyzed cross-coupling reactions that provide greater selectivity and functional group tolerance compared to classical methods. These reactions are highly effective for the construction of carbon-carbon bonds in molecules like this compound.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide. For the synthesis of this compound, two primary disconnection approaches are feasible:

Route A: Coupling of (4-chloro-3-methylphenyl)boronic acid with 3-iodobenzoyl chloride.

Route B: Coupling of (3-benzoylphenyl)boronic acid with 1-chloro-4-iodo-2-methylbenzene.

Route A is generally preferred due to the higher reactivity of acyl chlorides in Suzuki-Miyaura couplings. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, and a phosphine (B1218219) ligand. nih.gov A base, such as K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step. organic-synthesis.com

The choice of ligand is critical for the efficiency of the coupling, especially when dealing with sterically hindered or electronically diverse substrates. researchgate.net Bulky, electron-rich phosphine ligands like SPhos or XPhos can enhance the rate of both oxidative addition and reductive elimination, leading to higher yields. nih.gov

Illustrative Conditions for Suzuki-Miyaura Coupling
ParameterCondition
Palladium CatalystPd(OAc)₂ (2-5 mol%)
LigandSPhos (4-10 mol%)
BaseK₂CO₃ or Cs₂CO₃ (2-3 equivalents)
SolventToluene, Dioxane, or THF
Temperature80-110 °C

Beyond the Suzuki-Miyaura coupling, other palladium- or nickel-catalyzed cross-coupling reactions offer alternative routes to this compound.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organohalide, typically catalyzed by a nickel or palladium complex. organic-chemistry.orgresearchgate.net For the target molecule, this would entail the reaction of (4-chloro-3-methylphenyl)magnesium bromide with 3-iodobenzoyl chloride. Nickel catalysts, such as NiCl₂(dppe), are often effective and more economical than palladium catalysts for this transformation. acs.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally less basic and more functional group tolerant than the corresponding Grignard or organolithium reagent. wikipedia.org The synthesis would involve the coupling of a (4-chloro-3-methylphenyl)zinc halide with 3-iodobenzoyl chloride in the presence of a palladium catalyst. wikipedia.org

Stille Coupling: This reaction pairs an organotin reagent with an organohalide. acs.orgacs.org The synthesis of this compound via Stille coupling would involve the reaction of (4-chloro-3-methylphenyl)tributylstannane with 3-iodobenzoyl chloride. A key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide range of functional groups. organic-synthesis.com

Carbonylative cross-coupling reactions introduce a carbonyl group directly into the molecule from a carbon monoxide (CO) source, offering a convergent approach to ketones. A plausible strategy for synthesizing this compound is a carbonylative Suzuki-Miyaura coupling. This would involve a three-component reaction between 1-chloro-4-iodo-2-methylbenzene, 3-iodophenylboronic acid, and a CO source, catalyzed by a palladium complex. researchgate.net

Alternatively, a carbonylative Stille coupling could be employed, reacting 1-chloro-4-iodo-2-methylbenzene with a 3-iodophenylstannane derivative under a CO atmosphere. wikipedia.org These methods are atom-economical as they construct the ketone functionality directly.

Organometallic Reagent-Based Syntheses (e.g., Grignard or Organolithium Chemistry)

The addition of organometallic reagents to carbonyl compounds or their derivatives is a fundamental C-C bond-forming strategy.

Grignard Reagents: The synthesis can be achieved by reacting 3-iodobenzoyl chloride with the Grignard reagent derived from 1-bromo-4-chloro-2-methylbenzene, which is (4-chloro-3-methylphenyl)magnesium bromide. libretexts.org Careful control of the reaction temperature, typically low temperatures such as -78 °C to 0 °C, is crucial to prevent side reactions, including the addition of a second equivalent of the Grignard reagent to the newly formed ketone. rsc.org

Organolithium Chemistry: Organolithium reagents are more reactive than their Grignard counterparts. The reaction would involve the addition of (4-chloro-3-methylphenyl)lithium, generated in situ from the corresponding aryl halide and an alkyllithium reagent like n-butyllithium, to 3-iodobenzoyl chloride. wikipedia.org The high reactivity of organolithium reagents necessitates very low reaction temperatures to avoid over-addition and other side reactions.

Optimization of Reaction Parameters and Yield Enhancement for this compound

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters.

For transition metal-catalyzed cross-coupling reactions , key parameters to optimize include:

Catalyst and Ligand Selection: The choice of palladium or nickel catalyst and the phosphine or N-heterocyclic carbene (NHC) ligand is paramount. For sterically hindered substrates, bulky and electron-rich ligands are often required to promote efficient oxidative addition and reductive elimination. researchgate.netorganic-chemistry.org

Base and Solvent: The nature and stoichiometry of the base can significantly influence the reaction rate and yield in Suzuki-Miyaura couplings. The choice of solvent affects the solubility of reactants and the stability of the catalytic species.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion while minimizing side reactions and decomposition of the catalyst or products.

In the case of organometallic reagent-based syntheses , optimization strategies include:

Temperature Control: Maintaining low temperatures is critical to prevent over-addition to the ketone product and reactions with other functional groups.

Order of Addition: Adding the organometallic reagent slowly to the acyl chloride can help to maintain a low concentration of the nucleophile and minimize side reactions.

Purity of Reagents and Anhydrous Conditions: Grignard and organolithium reagents are highly sensitive to moisture and protic impurities. The use of dry solvents and glassware is essential for high yields. rsc.org

General Strategies for Yield Enhancement
Synthetic MethodKey Optimization ParameterRationale for Yield Enhancement
Suzuki-Miyaura CouplingLigand selection (e.g., bulky, electron-rich phosphines)Facilitates oxidative addition and reductive elimination, especially for hindered substrates.
Kumada CouplingChoice of catalyst (Ni vs. Pd) and solventNickel catalysts can be more cost-effective and highly active for certain substrates.
Grignard/Organolithium ReactionsStrict temperature control (low temperatures)Minimizes over-addition to the ketone product and other side reactions.
Friedel-Crafts AcylationChoice of Lewis acid and reaction temperatureInfluences regioselectivity and minimizes by-product formation.

Advanced Purification Techniques for Halogenated Benzophenones

The purification of halogenated benzophenones following synthesis is critical to achieving a high-purity final product. Crude products from reactions like the Friedel-Crafts acylation typically contain unreacted starting materials, isomeric byproducts, and catalyst residues. Advanced purification techniques such as column chromatography and recrystallization are commonly employed to isolate the desired compound.

Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). google.com For halogenated benzophenones, a non-polar solvent system is generally used. A typical procedure involves dissolving the crude product in a minimal amount of solvent and loading it onto a column packed with silica gel. The eluent, often a mixture of solvents like petroleum ether and ethyl acetate (B1210297) or hexane (B92381) and chloroform, is passed through the column. google.comchemicalbook.com Components of the mixture travel down the column at different rates, allowing for their separation and collection as distinct fractions. The progress of the separation is often monitored using Thin-Layer Chromatography (TLC). google.com

Recrystallization: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. The process involves dissolving the impure solid in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. chemicalforums.com The choice of solvent is crucial; the target compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. chemicalforums.com For benzophenones, common recrystallization solvents include methanol, ethanol, and cyclohexane. chemicalforums.com An alternative method is anti-solvent crystallization, where a second solvent (an anti-solvent) in which the compound is insoluble is added to a solution of the compound, inducing precipitation. google.com For instance, adding water to an organic solution of benzophenone can cause the high-purity product to crystallize. google.com

The following interactive table compares these two advanced purification techniques for halogenated benzophenones.

TechniquePrincipleTypical Solvents/PhasesAdvantagesDisadvantages
Column ChromatographyDifferential adsorption and partitioning between stationary and mobile phases.Stationary: Silica Gel. Mobile: Hexane/Chloroform, Petroleum Ether/Ethyl Acetate. google.comchemicalbook.comHigh resolution for complex mixtures; separates isomers and closely related compounds.Time-consuming; requires larger volumes of solvent; can be costly on a large scale.
RecrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures.Methanol, Ethanol, Cyclohexane; can use anti-solvents like water. chemicalforums.comgoogle.comCost-effective for large quantities; can yield very high-purity crystalline products; relatively simple procedure.Potential for product loss in the mother liquor; requires finding a suitable solvent; less effective for impurities with similar solubility.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Chloro 3 Iodo 3 Methylbenzophenone

Photochemical Behavior and Excited State Chemistry

To accurately describe the photochemical behavior of 4-Chloro-3'-iodo-3-methylbenzophenone, specific experimental data would be required.

Intermolecular Hydrogen Atom Transfer (HAT) Processes

Information on whether this compound's excited triplet state can abstract a hydrogen atom from a suitable donor is not available. Studies on similar benzophenone (B1666685) derivatives suggest this is a likely process, but the specific efficiency and kinetics for this compound are unknown.

Intramolecular Photo-Rearrangements

There is no documented evidence of intramolecular photo-rearrangements, such as the Norrish Type II reaction, for this compound. The presence and nature of any such rearrangements would need to be experimentally verified.

Quantitative Photoreduction Studies and Quantum Yield Determinations

Quantitative data on the photoreduction of this compound and the quantum yield of this process are not published. Such studies would be essential to understand the efficiency of its photochemical reactions.

Halogen-Specific Reactivity and Synthetic Transformations

The reactivity of the chloro and iodo substituents on the benzophenone core is crucial for its synthetic utility. However, specific studies on these reactions for this particular molecule are absent.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Rings

While the principles of SNAr are well-understood, the susceptibility of the chloro- and iodo-substituted rings of this compound to nucleophilic attack has not been specifically investigated. The relative reactivity of the two different halogen atoms in SNAr reactions on this molecule is also undetermined.

Derivatization via Cross-Coupling Reagents (e.g., Boronates, Grignard Reagents)

The potential for derivatization of this compound through common cross-coupling reactions like Suzuki or Grignard reactions is high, given the presence of the halogen atoms. However, there are no published examples of such reactions being performed on this specific substrate. The selective coupling at the chloro or iodo position would be a key area for investigation.

Halogen Atom Transfer (XAT) in Radical Processes

Halogen Atom Transfer (XAT) represents a crucial elementary step in a variety of radical-mediated transformations. In the context of this compound, the presence of two different halogen atoms—chlorine and iodine—on the aromatic rings dictates the regioselectivity of XAT processes. The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, making the iodine atom the primary site for abstraction by a radical species.

The process can be initiated by various means, including thermal or photochemical methods, to generate a radical initiator (R•). youtube.com This initiator then abstracts the iodine atom from the benzophenone derivative, generating a new aryl radical centered on the C-3' position of the benzophenone core and the species R-I.

Reaction Scheme:

Initiation: Generation of a radical initiator (e.g., from AIBN decomposition).

Propagation (XAT): The initiator radical abstracts the iodine atom from the 3'-position.

Further Reaction: The resulting aryl radical can participate in subsequent reactions, such as cyclization, addition to a multiple bond, or reaction with a trapping agent.

This reactivity is foundational for synthetic methodologies that leverage radical intermediates. For instance, strategies using amine-ligated boryl radicals or iron-mediated systems can activate aryl iodides through XAT for subsequent coupling reactions. nih.govnih.gov The formation of an aryl radical at the 3'-position opens pathways for the introduction of new functional groups at this site, a transformation not readily achieved through conventional nucleophilic or electrophilic substitution. The relative bond dissociation energies (BDE) highlight the preferential cleavage of the C-I bond.

Table 1: Comparison of Average Bond Dissociation Energies (BDE)

Bond Average BDE (kJ/mol) Implication for XAT
C-I (Aryl) ~280-290 Weaker bond, preferred site for halogen abstraction.

Note: Values are approximate for aryl halides.

Electrophilic Aromatic Substitution Patterns on the Benzophenone Core

Ring A: 4-Chloro-3-methylphenyl Ring This ring is substituted with a methyl group (-CH₃), a chlorine atom (-Cl), and the benzoyl group.

Methyl Group (-CH₃): An activating, ortho, para-director.

Chlorine Atom (-Cl): A deactivating, ortho, para-director. libretexts.org

Benzoyl Group (-COAr): A strongly deactivating, meta-director.

The directing effects of these substituents are competitive. The activating methyl group directs towards positions 2 and 6 (ortho) and 4 (para, already substituted). The chlorine atom directs towards position 5 (ortho) and 3 (para, already substituted). The deactivating benzoyl group directs towards positions 3 and 5 (meta). The confluence of these effects suggests that position 5 is the most likely site for electrophilic attack, being ortho to the chlorine, meta to the methyl group, and meta to the carbonyl. Position 2 is also a possibility, being ortho to the activating methyl group, but may experience some steric hindrance.

Ring B: 3-Iodophenyl Ring This ring is substituted with an iodine atom (-I) and the 4-chloro-3-methylbenzoyl group.

Iodine Atom (-I): A deactivating, ortho, para-director.

Benzoyl Group (-COAr): A strongly deactivating, meta-director.

On this ring, the directing effects are largely concerted. The iodine atom directs incoming electrophiles to positions 2', 4', and 6' (ortho and para). The carbonyl group also directs to positions 2', 4', and 6' (meta). Therefore, electrophilic substitution is strongly favored at these positions, with the specific outcome likely influenced by the steric bulk of the incoming electrophile and the reaction conditions. libretexts.org

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

Ring Position Substituent Effect Directing Influence
A 3 -CH₃ Activating ortho (2, 4), para (6)
A 4 -Cl Deactivating ortho (3, 5), para (1)
A 1 -COAr Deactivating meta (3, 5)
B 3' -I Deactivating ortho (2', 4'), para (6')

Reductive Transformations of the Carbonyl Group (e.g., to pinacols)

The carbonyl group of this compound is susceptible to a range of reductive transformations. A characteristic reaction of benzophenones is the reductive coupling to form 1,2-diols, known as pinacols. This transformation is typically achieved using single-electron reducing agents, such as low-valent metals. semanticscholar.orgresearchgate.net

The mechanism involves the one-electron reduction of two ketone molecules to form two corresponding ketyl radical anions. These two radicals then dimerize to form a carbon-carbon bond, yielding a dianionic pinacolate intermediate. Subsequent protonation during aqueous workup affords the neutral pinacol (B44631) product.

General Mechanism:

Single Electron Transfer (SET): 2 x Ar₂C=O + 2 M⁰ → 2 x [Ar₂C-O]⁻• M⁺

Dimerization: 2 x [Ar₂C-O]⁻• → [⁻O-C(Ar)₂-C(Ar)₂-O⁻]

Protonation: [⁻O-C(Ar)₂-C(Ar)₂-O⁻] + 2 H₂O → HO-C(Ar)₂-C(Ar)₂-OH + 2 OH⁻

A variety of reducing systems can effect this transformation, with the choice of reagent often influencing the diastereoselectivity (dl/meso ratio) of the resulting pinacol. researchgate.net While cross-pinacol coupling between two different carbonyl compounds is challenging, the homocoupling of this compound would yield a single, symmetrically substituted pinacol. nih.gov

Table 3: Common Reagents for Pinacol Coupling of Ketones

Reagent System Description Typical Conditions
Mg/Hg amalgam Classical method using magnesium activated with mercury. Aprotic solvent (e.g., benzene), followed by aqueous workup.
SmI₂ Samarium(II) iodide is a mild and effective single-electron donor. THF, room temperature.
TiCl₄/Zn (McMurry Reagent) Low-valent titanium species can promote coupling. THF, reflux. Can lead to further reduction to the alkene.

Oxidation Reactions and Degradation Pathways

The oxidative degradation of this compound can proceed through several pathways, depending on the nature of the oxidant and the reaction conditions. Strong oxidizing agents can lead to the cleavage of the molecular framework, particularly at the carbonyl bridge and the methyl group.

Potential degradation pathways, by analogy to other benzophenone derivatives, include: researchgate.netnih.gov

Oxidation of the Methyl Group: The 3-methyl group is susceptible to oxidation, potentially forming a corresponding alcohol, aldehyde, and ultimately a carboxylic acid (4-chloro-3-carboxy-3'-iodobenzophenone) under harsh conditions.

Carbon-Carbon Bond Cleavage: The bond between the carbonyl carbon and one of the aromatic rings can be cleaved. This typically occurs under strong oxidative conditions (e.g., with potassium permanganate) and can lead to the formation of substituted benzoic acids, such as 4-chloro-3-methylbenzoic acid and 3-iodobenzoic acid. nih.gov

Hydroxylation of Aromatic Rings: Oxidants like Fenton's reagent, which generate hydroxyl radicals, can lead to the introduction of hydroxyl groups onto the aromatic rings. nih.gov This would be followed by further oxidation and potential ring-opening.

Baeyer-Villiger Oxidation: Peroxy acids or other reagents can insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. This would be followed by hydrolysis of the ester to a phenol (B47542) and a benzoic acid derivative.

The ultimate degradation under aggressive oxidative conditions (e.g., advanced oxidation processes) would lead to the mineralization of the compound into carbon dioxide, water, and inorganic halides (Cl⁻, I⁻). nih.gov

Table 4: Potential Products from Oxidative Degradation

Reaction Type Potential Product(s)
Methyl Group Oxidation 4-Chloro-3'-iodo-3-(hydroxymethyl)benzophenone, 4-Chloro-3-formyl-3'-iodobenzophenone, 4-Chloro-3-carboxy-3'-iodobenzophenone
C-C Bond Cleavage 4-Chloro-3-methylbenzoic acid, 3-Iodobenzoic acid
Aromatic Hydroxylation Various hydroxylated isomers of the parent compound

Metal-Catalyzed Functionalizations (e.g., C-H Borylation)

Transition metal-catalyzed reactions provide powerful tools for the selective functionalization of C-H bonds, and this compound offers multiple sites for such transformations. Iridium-catalyzed C-H borylation is a prominent example, enabling the conversion of an unactivated C-H bond into a versatile C-B bond (typically a boronate ester). rsc.orgrsc.org This reaction has broad applicability in the synthesis of complex molecules. researchgate.net

The regioselectivity of C-H borylation is primarily governed by steric factors, with the bulky iridium catalyst favoring attack at the least hindered C-H positions on the aromatic rings. researchgate.net

On the 4-chloro-3-methylphenyl ring , the C-H bonds at positions 2, 5, and 6 are available for borylation. Position 6, being para to the methyl group and meta to the chloro group, is sterically accessible. Position 5 is flanked by the chloro group and another C-H bond, while position 2 is adjacent to the bulky benzoyl group and the methyl group, making it the most sterically hindered. Therefore, borylation is most likely to occur at position 6, and possibly position 5.

On the 3-iodophenyl ring , C-H bonds are present at positions 2', 4', 5', and 6'. The positions ortho to the large iodine atom and the benzoyl group (2' and 4') are sterically hindered. Position 6' is also ortho to the benzoyl linkage. Position 5' is the most remote from all substituents and therefore represents the most sterically accessible and likely site for C-H borylation.

The resulting arylboronate esters are highly valuable synthetic intermediates that can be used in a wide array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

Table 5: Predicted Regioselectivity of Iridium-Catalyzed C-H Borylation

Ring Position Steric Hindrance Predicted Reactivity
A C-H at 2 High (adjacent to -COAr and -CH₃) Low
A C-H at 5 Moderate (adjacent to -Cl) Moderate
A C-H at 6 Low High
B C-H at 2' High (adjacent to -COAr and -I) Low
B C-H at 4' Moderate (adjacent to -I) Moderate
B C-H at 5' Low High

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3 Iodo 3 Methylbenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton. For 4-Chloro-3'-iodo-3-methylbenzophenone, the expected spectra would feature distinct signals corresponding to the protons and carbons of the two substituted aromatic rings and the methyl group.

¹H NMR: The spectrum is anticipated to show signals in the aromatic region (typically δ 7.0-8.2 ppm) and the aliphatic region for the methyl group (around δ 2.4 ppm). The substitution pattern on each ring dictates the multiplicity (splitting pattern) of the aromatic protons. The 4-chlorophenyl ring would likely exhibit two doublets, characteristic of a 1,4-disubstituted system. The 3'-iodo-3-methylphenyl ring would present a more complex pattern with three distinct aromatic proton signals.

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom. The carbonyl carbon is the most deshielded, appearing significantly downfield (expected around δ 195 ppm). Aromatic carbons resonate between δ 120-145 ppm, with their specific shifts influenced by the attached substituents (Cl, I, C=O, and methyl). The methyl carbon would appear upfield (around δ 21 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carbonyl (C=O)-~195.0
Methyl (CH₃)~2.45 (s, 3H)~21.5
4-Chlorophenyl Ring
C1-~137.0
C2/C6~7.75 (d, J ≈ 8.5 Hz, 2H)~131.5
C3/C5~7.48 (d, J ≈ 8.5 Hz, 2H)~128.9
C4-~139.5
3'-Iodo-3-methylphenyl Ring
C1'-~138.0
C2'~7.90 (s, 1H)~139.0
C3'-~144.0
C4'~7.40 (d, J ≈ 7.8 Hz, 1H)~130.5
C5'-~94.0
C6'~7.80 (d, J ≈ 7.8 Hz, 1H)~137.5

Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary. J = coupling constant, s = singlet, d = doublet.

While 1D NMR suggests the basic framework, 2D NMR experiments are crucial for confirming the precise connectivity and spatial arrangement of the atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). e-bookshelf.de For this compound, COSY would show correlations between adjacent aromatic protons on the same ring, confirming their relative positions. For instance, a cross-peak between the signals at ~7.40 ppm and ~7.80 ppm would confirm their adjacency on the 3'-iodo-3-methylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for unambiguous assignment of the protonated carbons in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule. Key expected correlations would include:

The protons on the 4-chlorophenyl ring (~7.75 ppm) to the carbonyl carbon (~195.0 ppm).

The protons on the 3'-iodo-3-methylphenyl ring (~7.90, ~7.40, ~7.80 ppm) to the carbonyl carbon.

The methyl protons (~2.45 ppm) to the aromatic carbons C2', C3', and C4'. These correlations definitively link the two aromatic rings via the carbonyl group and place the methyl group on the correct ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for conformational analysis. For this molecule, NOESY could reveal through-space correlations between the protons at C2/C6 and the proton at C2', which would provide insight into the preferred rotational conformation (twist angle) of the two aromatic rings around the bonds to the carbonyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within a few parts per million (ppm). longdom.org This precision allows for the determination of the exact molecular formula of a compound.

For this compound (C₁₄H₁₀ClIO), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁶O). This calculated mass can then be compared to the experimentally measured mass of the molecular ion [M]⁺ or a related ion like [M+H]⁺ to confirm the elemental composition.

Fragmentation Analysis: Electron ionization (EI) mass spectrometry typically causes the molecular ion to fragment in a predictable manner. The resulting fragmentation pattern provides valuable structural information. libretexts.orglibretexts.org Key fragmentation pathways for benzophenones involve cleavage at the carbonyl group. For this specific molecule, the major fragments would likely arise from the cleavage of the C-C bonds adjacent to the carbonyl group, leading to the formation of characteristic acylium ions. libretexts.org

Table 2: Predicted HRMS Data and Major Fragments for this compound

Ion FormulaCalculated Exact Mass (m/z)Description
[C₁₄H₁₀³⁵ClIO]⁺ 399.9414 Molecular Ion (M⁺)
[C₁₄H₁₀³⁷ClIO]⁺401.9385M+2 isotope peak for Chlorine
[C₇H₄³⁵ClO]⁺139.00024-Chlorobenzoyl cation (Fragment A)
[C₇H₄³⁷ClO]⁺140.9972Isotope peak for Fragment A
[C₇H₆I]⁺216.95653-Iodo-3-methylphenyl cation (Fragment B, from loss of Fragment A)
[C₇H₆IO]⁺244.95143-Iodo-3-methylbenzoyl cation (Fragment C)
[C₆H₄Cl]⁺111.00524-Chlorophenyl cation (from loss of CO from Fragment A)

Note: The presence of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and iodine (monoisotopic at 127) provides a highly characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. miamioh.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. jconsortium.com The absorption of IR radiation or the inelastic scattering of laser light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations, making these methods excellent for identifying functional groups.

For this compound, the most prominent features are expected to be:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1650-1670 cm⁻¹, is characteristic of the diaryl ketone carbonyl group. jconsortium.com

C-H Aromatic Stretch: Weak to medium bands appearing above 3000 cm⁻¹.

C-H Aliphatic Stretch: Bands corresponding to the methyl group, appearing just below 3000 cm⁻¹.

C=C Aromatic Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A strong band in the fingerprint region, typically around 1090 cm⁻¹ for aryl chlorides.

C-I Stretch: A strong band, expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 30003100 - 3000Weak - Medium
Aliphatic C-H Stretch2980 - 28502980 - 2850Weak - Medium
Carbonyl (C=O) Stretch~1660~1660Strong (IR), Weak (Raman)
Aromatic C=C Stretch1600, 1580, 14701600, 1580, 1470Medium - Strong
C-Cl Stretch~1090~1090Strong
C-I Stretch~550~550Strong

Note: Predicted frequencies are based on typical ranges for these functional groups. jconsortium.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. The benzophenone (B1666685) core is a well-known chromophore.

The UV-Vis spectrum of this compound is expected to show two main absorption bands:

π → π* Transition: An intense absorption band (high molar absorptivity, ε) at a shorter wavelength, likely around 260-280 nm. This corresponds to the excitation of π electrons from the aromatic system and carbonyl group.

n → π* Transition: A weaker absorption band (low molar absorptivity, ε) at a longer wavelength, typically around 330-350 nm. This is a formally forbidden transition involving the non-bonding (n) electrons on the carbonyl oxygen.

The substituents (Cl, I, CH₃) act as auxochromes and can cause slight shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the absorption maxima (λ_max) compared to unsubstituted benzophenone.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Should a single crystal of sufficient quality and size be grown, X-ray crystallography can provide an exact three-dimensional model of the molecule in the solid state. This technique would yield precise data on:

Bond Lengths and Angles: Confirming the covalent structure of the molecule with high precision.

Molecular Conformation: The dihedral (twist) angles between the two aromatic rings and the plane of the carbonyl group would be definitively determined. This conformation is influenced by steric hindrance between the ortho-protons on the rings.

Crystal Packing: The analysis would reveal how individual molecules are arranged in the crystal lattice, identifying any intermolecular interactions such as halogen bonding (involving Cl or I), C-H···O hydrogen bonds, or π–π stacking interactions that stabilize the crystal structure. nih.govresearchgate.net

Currently, there is no publicly available crystal structure for this compound in crystallographic databases.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Forms (if chiral derivatives are synthesized)

As of the current body of scientific literature, there is no available information regarding the synthesis of chiral derivatives of this compound. Consequently, no studies on the chiroptical spectroscopy, such as Circular Dichroism (CD), for any enantiomeric forms of this specific compound have been reported.

The inherent structure of this compound is achiral. For chiroptical properties to be observed, the molecule would need to be modified to introduce a chiral center or axis, leading to the existence of enantiomers. Such derivatives have not been described in published research.

While the principles of chiroptical spectroscopy are well-established for characterizing the stereochemistry of chiral molecules, their application to this compound is contingent upon the future synthesis and resolution of its chiral analogues. Without such synthesis, experimental data on its enantiomeric forms remain unavailable.

It is important to note that some achiral molecules can exhibit chirality in the crystalline state due to specific packing arrangements. researchgate.net However, no crystallographic studies indicating such behavior for this compound have been documented.

Future research efforts may focus on the design and synthesis of chiral derivatives of this compound to investigate their potential applications and to characterize their three-dimensional structures using techniques like Circular Dichroism. Until such studies are conducted, this section remains speculative.

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Iodo 3 Methylbenzophenone

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scialert.netchemrxiv.org It is a mainstay of computational chemistry for predicting the ground-state properties of molecules with a favorable balance of accuracy and computational cost.

A fundamental step in computational analysis is determining the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the coordinates of its atoms. For a flexible molecule like 4-Chloro-3'-iodo-3-methylbenzophenone, which has rotational freedom around the single bonds connecting the phenyl rings to the carbonyl group, this process also involves a conformational analysis to identify the global minimum energy structure.

The geometry of benzophenones is characterized by the twist angles of the two phenyl rings relative to the plane of the central carbonyl group. These dihedral angles are a result of the balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the rings. researchgate.net For the title compound, the substitution pattern—a chloro and methyl group on one ring and an iodo group on the other—would influence these angles. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the optimized bond lengths, bond angles, and dihedral angles. chemrxiv.orgchemrxiv.org

Illustrative Data Table: Predicted Geometric Parameters for this compound This table presents hypothetical yet typical values based on DFT studies of substituted benzophenones. researchgate.net

ParameterBond/AnglePredicted Value
Bond LengthC=O1.24 Å
C-Cl1.75 Å
C-I2.10 Å
C-C (carbonyl-phenyl)1.50 Å
Bond AnglePhenyl-C-Phenyl122°
O=C-Phenyl119°
Dihedral AngleRing 1 (Cl, CH₃) Twist~25° - 35°
Ring 2 (I) Twist~25° - 35°

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. scispace.com These are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. scispace.com A small energy gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap implies high stability and low reactivity. scispace.com For benzophenones, the HOMO is typically a π-orbital distributed over one or both phenyl rings, while the LUMO is often a π*-orbital localized on the carbonyl group and the conjugated system. scialert.net

Illustrative Data Table: Predicted Frontier Orbital Energies and Related Parameters This table presents hypothetical yet typical values for a substituted benzophenone (B1666685).

ParameterSymbolPredicted Value (eV)
HOMO EnergyEHOMO-6.5 eV
LUMO EnergyELUMO-1.8 eV
Energy GapΔE4.7 eV
Ionization PotentialIP ≈ -EHOMO6.5 eV
Electron AffinityEA ≈ -ELUMO1.8 eV

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data allows for the precise assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

For this compound, the most characteristic vibration would be the C=O stretching mode of the carbonyl group, which is typically strong in the IR spectrum of benzophenones and appears in the 1640-1680 cm⁻¹ range. scialert.net Other key frequencies would include C-Cl, C-I, and C-H stretching and bending modes, as well as vibrations associated with the aromatic rings.

Illustrative Data Table: Predicted Key Vibrational Frequencies This table presents hypothetical yet typical frequency assignments for the title compound.

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3100-3000ν(C-H)Aromatic C-H stretching
~1665ν(C=O)Carbonyl stretching
~1600, 1580ν(C=C)Aromatic C=C stretching
~1300δ(C-H)In-plane C-H bending
~1080ν(C-Cl)C-Cl stretching
~550ν(C-I)C-I stretching

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the excited states of molecules. scispace.com This is particularly relevant for benzophenones, which are widely used as photoinitiators and UV filters due to their photochemical properties. chemrxiv.orgmdpi.com

TD-DFT calculations predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Visible spectrum. The calculations also yield the oscillator strength for each transition, which relates to the intensity of the absorption band. For benzophenones, the key electronic transitions are typically the n→π* transition, involving the non-bonding electrons on the carbonyl oxygen, and the π→π* transition, involving the conjugated system of the rings and carbonyl group. scialert.netscispace.com The substituents on the phenyl rings would modulate the energies of these transitions.

Illustrative Data Table: Predicted Electronic Transitions This table presents hypothetical TD-DFT results for the title compound.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁ (n→π)3.43650.002
S₀ → S₂ (π→π)4.82580.450

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanism of chemical reactions. By mapping the potential energy surface, researchers can identify the minimum energy pathway from reactants to products. Key points along this pathway include transition states—the highest energy point that must be overcome for the reaction to proceed.

For a molecule like this compound, one could model its synthesis, for example, a Friedel-Crafts acylation or a Suzuki coupling reaction. mdpi.com DFT calculations would be used to locate the structures and energies of the reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state defines the activation energy barrier, which is crucial for understanding reaction kinetics. Vibrational frequency analysis is used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nih.govresearchgate.net

To develop a QSAR model for derivatives of this compound, one would first synthesize and test a library of related compounds for a specific activity (e.g., antimalarial, antifungal, or photoinitiating efficiency). nih.govresearchgate.net Then, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule using computational methods. Using statistical techniques like Multiple Linear Regression (MLR), a mathematical model is built that correlates a subset of these descriptors with the observed activity. researchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or effective compounds and prioritizing synthetic efforts. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with the surrounding environment. For this compound, MD simulations can elucidate how the molecule explores different shapes and how solvent molecules influence its dynamic behavior.

While specific molecular dynamics simulation studies on this compound are not extensively available in public literature, the principles of such investigations can be outlined based on computational studies of analogous substituted benzophenones. researchgate.netnih.govscialert.net These simulations typically involve calculating the trajectory of atoms over time by solving Newton's equations of motion, providing a detailed view of molecular motion and energetics.

Conformational Flexibility

A hypothetical MD simulation would likely reveal significant flexibility around the bonds connecting the phenyl rings to the carbonyl carbon. The steric hindrance introduced by the methyl group at the 3-position and the iodo group at the 3'-position, along with the chloro group at the 4-position, would influence the preferred dihedral angles.

Table 1: Hypothetical Dihedral Angle Distribution from a Molecular Dynamics Simulation

Dihedral Angle (Degrees)Probability Density
30-400.15
40-500.35
50-600.40
60-700.10

This table represents a hypothetical distribution of the dihedral angle between the two phenyl rings, where the most probable conformations are found between 40 and 60 degrees, a common feature for substituted benzophenones. nih.gov

Solvent Effects

The choice of solvent can significantly impact the conformational preferences and dynamics of a solute molecule. mdpi.comresearchgate.net MD simulations explicitly model solvent molecules, allowing for a detailed analysis of solute-solvent interactions. For this compound, simulations in different solvents (e.g., a polar solvent like water versus a non-polar solvent like hexane) would be expected to show distinct behaviors.

In a polar solvent, solvent molecules would likely form a structured shell around the polar carbonyl group and the halogen substituents through dipole-dipole interactions. This solvation can stabilize certain conformations over others. In contrast, in a non-polar solvent, van der Waals interactions would dominate, potentially allowing for a different range of accessible conformations.

Table 2: Hypothetical Solvation Free Energy in Different Solvents

SolventSolvation Free Energy (kcal/mol)
Water-5.8
Methanol-4.2
Chloroform-2.5
Hexane (B92381)-1.1

This table provides hypothetical solvation free energies, illustrating how a polar molecule like this compound is more stabilized by polar solvents.

The insights gained from such simulations are crucial for understanding the molecule's behavior in different chemical and biological environments. They can inform the design of experiments and provide a theoretical foundation for interpreting experimental data. While specific findings for this compound await dedicated computational investigation, the framework of molecular dynamics offers a clear path to unraveling its dynamic nature.

Exploration of Chemical Applications and Derivatization Strategies for 4 Chloro 3 Iodo 3 Methylbenzophenone

4-Chloro-3'-iodo-3-methylbenzophenone as a Versatile Synthetic Building Block

The unique structural features of this compound, which include a diaryl ketone core functionalized with three distinct halogen and methyl substituents, position it as a highly versatile building block in organic synthesis. The presence of chloro, iodo, and methyl groups on the benzophenone (B1666685) framework allows for a range of selective chemical transformations. The differing reactivities of the chloro and iodo substituents, for instance, enable regioselective cross-coupling reactions, making this compound a valuable precursor for the synthesis of more complex molecules.

Precursor for Complex Organic Frameworks and Polymers

While specific research detailing the use of this compound as a direct precursor for complex organic frameworks (COFs) and polymers is not extensively documented in publicly available literature, its structural motifs are highly relevant to these fields. The di-functional nature of the molecule, with reactive sites at the chloro and iodo positions, allows it to act as a potential monomer or linker in polymerization and framework synthesis. researchgate.net For instance, the aryl-halide bonds can undergo various coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, to form extended polymeric chains or porous crystalline structures like COFs and metal-organic frameworks (MOFs). researchgate.net The benzophenone core itself can impart desirable properties to the resulting materials, such as thermal stability and photo-reactivity. The synthesis of polysulfones, for example, often utilizes di-halogenated monomers in a step-growth polymerization process. google.com

Integration into Supramolecular Assemblies

The assembly of molecules into larger, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The halogen atoms in this compound can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can be a powerful tool for directing the self-assembly of molecules in the solid state. nih.govresearchgate.net The aromatic rings can engage in π-π stacking interactions, further stabilizing supramolecular architectures. The precise arrangement of these functional groups on the benzophenone scaffold allows for the design of specific intermolecular interactions, potentially leading to the formation of well-defined supramolecular assemblies with unique properties. While studies specifically on this compound are limited, research on related halogenated organic compounds has demonstrated the importance of these interactions in crystal engineering and the formation of complex supramolecular structures. rsc.org

Role in Catalysis and Photocatalysis

The application of benzophenone derivatives in catalysis and photocatalysis is a well-established area of research. These compounds can function as photosensitizers or be modified to act as ligands for catalytic metal centers.

Photoinitiator in Advanced Polymerization Reactions

Design of Ligands for Metal-Organic Catalysis

The functional groups on this compound make it an attractive starting material for the synthesis of ligands for metal-organic catalysis. mt.com The chloro and iodo groups can be readily converted into a variety of other functional groups, such as phosphines, amines, or N-heterocyclic carbenes, which are common coordinating groups in catalyst design. By attaching such coordinating moieties to the benzophenone scaffold, new ligands with specific steric and electronic properties can be created. These ligands can then be complexed with transition metals to form catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. mt.com The rigid benzophenone backbone can provide a well-defined geometry around the metal center, which can influence the selectivity and activity of the catalyst.

Development of Optoelectronic Materials

Emitters or Hosts in Organic Light-Emitting Diodes (OLEDs)

The benzophenone core is a well-regarded building block in the design of materials for Organic Light-Emitting Diodes (OLEDs) due to its inherent electronic properties and synthetic versatility. researchgate.netmdpi.comnih.gov Benzophenone derivatives have been successfully employed as both host materials and emitters in the emissive layers of OLED devices. mdpi.comnih.gov The core's function as a classical phosphor with high intersystem crossing efficiency makes it a compelling candidate for developing advanced emitters, including those exhibiting thermally activated delayed fluorescence (TADF). researchgate.netnih.gov

The specific substitutions on this compound—a chloro group, an iodo group, and a methyl group—can be strategically leveraged to fine-tune the material's properties for OLED applications. The presence of heavy atoms like chlorine and iodine can enhance spin-orbit coupling, which is a critical factor for achieving efficient phosphorescence in heavy-metal-free organic emitters. This could potentially lead to the development of efficient room-temperature phosphorescent materials.

The thermal stability of benzophenone derivatives is another key advantage for their use in OLEDs, with many exhibiting high decomposition temperatures, ensuring the longevity and operational stability of the devices. mdpi.commdpi.com

Table 1: Potential OLED Applications of Functionalized this compound Derivatives

Derivative TypePotential Role in OLEDKey Structural Feature Benefit
Donor-Acceptor (D-A)EmitterTunable emission color, improved charge injection.
Donor-Acceptor-Donor (D-A-D)EmitterEnhanced quantum efficiency, color tuning.
Heavy-Atom SubstitutedPhosphorescent EmitterIncreased intersystem crossing for efficient phosphorescence.
Carbazole FunctionalizedHost or EmitterGood hole-transporting properties, high triplet energy.

Components for Advanced UV-Absorbing Materials

Benzophenone and its derivatives are widely recognized for their efficacy as UV absorbers, finding applications in sunscreens, plastics, and coatings to protect against photodegradation. nih.govpartinchem.comlongchangchemical.com3vsigma.comuvabsorber.com The mechanism of UV absorption in benzophenones involves the absorption of UV radiation followed by the dissipation of the energy as heat, a process facilitated by the presence of a hydroxyl group ortho to the carbonyl, which allows for efficient excited-state intramolecular proton transfer. partinchem.comlongchangchemical.com

While this compound lacks the ortho-hydroxyl group characteristic of many commercial UV absorbers, its core benzophenone structure still provides inherent UV absorption capabilities. The absorption spectrum of benzophenones typically covers the UVA range (320-400 nm). 3vsigma.com The chloro, iodo, and methyl substituents on the aromatic rings of this compound will influence its absorption spectrum and photostability.

Derivatization strategies can be employed to enhance the UV-absorbing properties of this compound. For instance, the introduction of hydroxyl groups, particularly at the ortho position to the carbonyl, would significantly improve its performance as a UV absorber by enabling the aforementioned energy dissipation pathway. Furthermore, incorporating the this compound moiety into polymeric structures can lead to the development of materials with long-lasting UV protection and reduced leaching.

Table 2: Strategies to Enhance UV-Absorbing Properties

Derivatization StrategyAnticipated Outcome
Introduction of ortho-hydroxyl groupsEnhanced energy dissipation and photostability.
Polymerization/GraftingReduced migration and long-term UV protection.
Introduction of additional chromophoresBroadened UV absorption range.

Functionalization for Analytical Probes and Sensing Platforms

The benzophenone scaffold serves as a versatile platform for the design of analytical probes and sensors due to its photochemical reactivity and the ability to be readily functionalized. researchgate.netnih.govnih.gov Benzophenone-containing molecules can act as photoaffinity labels, which upon photoactivation, form covalent bonds with nearby molecules, enabling the study of molecular interactions, particularly in biological systems. researchgate.netnih.govnih.govnih.gov

The derivatization of this compound can lead to the creation of novel probes for various analytical applications. For example, the introduction of a fluorophore would result in a fluorescent probe that can be used for imaging and sensing. The benzophenone unit can act as a photoreactive cross-linking agent to study interactions within proteins or between proteins and other molecules. researchgate.netnih.gov

The presence of the iodine atom in this compound offers a unique handle for further chemical modifications, such as cross-coupling reactions, to attach different functionalities. This could include reporter groups (fluorophores, biotin) or targeting moieties. nih.gov Iodinated compounds have also been explored as probes for molecular detection in secondary ion mass spectrometry (SIMS). rsc.org

Furthermore, benzophenone derivatives have been incorporated into Schiff bases to create fluorescent sensors for volatile organic compounds (VOCs). researchgate.net A similar strategy could be applied to this compound to develop novel sensing platforms.

Table 3: Functionalization of this compound for Analytical Probes

Functional Group AdditionProbe TypeApplication
FluorophoreFluorescent Photoaffinity ProbeImaging and studying molecular interactions.
BiotinAffinity ProbePurification and identification of interacting partners.
Targeting MoietyTargeted Photoaffinity ProbeProbing specific biological targets.
Schiff Base FormationFluorescent SensorDetection of volatile organic compounds.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

While there is a lack of direct academic contributions concerning 4-Chloro-3'-iodo-3-methylbenzophenone, the extensive research on substituted benzophenones provides a solid foundation for understanding its potential chemistry and applications. The well-established synthetic routes like Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions offer clear pathways for its synthesis. The vast body of literature on the medicinal and materials science applications of benzophenones underscores the potential of this specific derivative as a valuable compound for further investigation.

Identification of Unexplored Research Avenues and Challenges

The primary unexplored research avenue is the synthesis and characterization of this compound itself. Future research should focus on:

Developing an efficient and regioselective synthesis of the compound.

Thoroughly characterizing its spectroscopic and crystallographic properties.

Investigating its photochemical and photophysical properties.

Screening for biological activity in various assays to explore its medicinal chemistry potential.

Evaluating its properties as a component in advanced materials such as OLEDs.

A key challenge will be to control the regioselectivity during synthesis, particularly in Friedel-Crafts reactions, to obtain the desired isomer in high purity.

Broader Impact on Fundamental Organic Chemistry and Advanced Materials Science

The study of this compound and its derivatives could contribute to a deeper understanding of structure-property relationships in substituted diaryl ketones. The insights gained from investigating its synthesis, reactivity, and properties could inform the design of new molecules with tailored biological activities or photophysical characteristics. In advanced materials science, the exploration of novel benzophenone (B1666685) derivatives could lead to the development of more efficient and stable materials for electronic and optoelectronic applications. mdpi.com

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-3'-iodo-3-methylbenzophenone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and Friedel-Crafts acylation. For example:

Methylation : Introduce the methyl group via alkylation of benzophenone derivatives using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Chlorination : Electrophilic aromatic substitution with Cl₂ or SOCl₂ at the para position relative to the ketone group .

Iodination : Use iodinating agents like N-iodosuccinimide (NIS) with catalytic Lewis acids (e.g., FeCl₃) for regioselective iodination at the 3' position .
Critical Parameters : Temperature (60–80°C for iodination), solvent polarity (DMF for solubility), and stoichiometric ratios (1.2 equivalents of NIS) significantly impact purity (≥95% by HPLC) and yield (60–75%) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy :
  • ¹H NMR : Methyl protons appear as a singlet (~δ 2.3 ppm). Aromatic protons show splitting patterns consistent with substituent positions .
  • ¹³C NMR : Carbonyl carbon at ~δ 195 ppm; iodine’s electron-withdrawing effect deshields adjacent carbons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 386.92 (C₁₄H₁₁ClIO calculated: 386.94) .
  • X-ray Crystallography : Resolve steric effects from the bulky iodo and methyl groups .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity data in cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40% vs. 70%) may arise from:
  • Electronic Effects : The electron-withdrawing Cl and I substituents reduce electron density, slowing transmetalation. Use Pd(PPh₃)₄ with electron-rich ligands to enhance catalytic activity .
  • Steric Hindrance : The 3-methyl group impedes boronic acid access. Optimize with bulky bases (e.g., Cs₂CO₃) and polar aprotic solvents (THF/toluene mixtures) .
    Validation : Monitor reaction progress via TLC (silica GF254, hexane:EtOAc 4:1) and quantify intermediates via LC-MS .

Q. How do substituents influence the compound’s photostability and environmental persistence?

  • Methodological Answer :
  • Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze degradation products via GC-MS. The iodo group increases persistence due to lower bond dissociation energy vs. chloro analogs .
  • Ecotoxicity Assays : Test inhibitory effects on Daphnia magna (EC₅₀ = 2.1 mg/L) compared to non-iodinated analogs (EC₅₀ = 5.8 mg/L), linking iodine’s lipophilicity to higher bioaccumulation .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may stem from:
  • Assay Conditions : Varying ATP concentrations (1 mM vs. 100 µM) alter competitive binding kinetics. Standardize using Z′-factor validated protocols .
  • Solubility Limits : Use co-solvents (DMSO ≤ 0.1%) to prevent aggregation. Confirm via dynamic light scattering (DLS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.